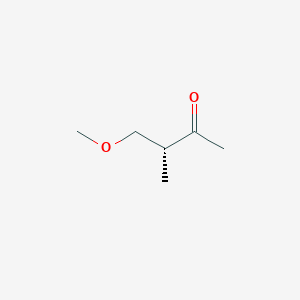
2-Butanone, 4-methoxy-3-methyl-, (R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Methyl-4-methoxybutan-2-one is an organic compound with the molecular formula C6H12O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-4-methoxybutan-2-one can be achieved through several methods. One common method involves the reaction of ®-3-methyl-2-butanone with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In an industrial setting, the production of ®-3-Methyl-4-methoxybutan-2-one may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes the use of catalysts to speed up the reaction and reduce energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Methyl-4-methoxybutan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
®-3-Methyl-4-methoxybutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving chiral molecules.
Medicine: This compound may be used in the development of pharmaceuticals, particularly those requiring chiral intermediates.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor.
Mecanismo De Acción
The mechanism by which ®-3-Methyl-4-methoxybutan-2-one exerts its effects depends on the specific reaction or application. In enzymatic reactions, it may act as a substrate that binds to the active site of the enzyme, facilitating the conversion to the desired product. The molecular targets and pathways involved vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-Methyl-4-methoxybutan-2-one: The enantiomer of ®-3-Methyl-4-methoxybutan-2-one, with similar chemical properties but different biological activities.
3-Methyl-2-butanone: A related compound lacking the methoxy group, used in similar applications but with different reactivity.
4-Methoxy-2-butanone: Another related compound with a different substitution pattern, affecting its reactivity and applications.
Uniqueness
®-3-Methyl-4-methoxybutan-2-one is unique due to its chiral nature, which makes it valuable in applications requiring enantiomerically pure compounds. Its specific reactivity and pleasant odor also make it useful in the fragrance and flavor industry.
Propiedades
Número CAS |
155189-57-4 |
|---|---|
Fórmula molecular |
C6H12O2 |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
(3R)-4-methoxy-3-methylbutan-2-one |
InChI |
InChI=1S/C6H12O2/c1-5(4-8-3)6(2)7/h5H,4H2,1-3H3/t5-/m1/s1 |
Clave InChI |
QFHUGPZHHLXOBK-RXMQYKEDSA-N |
SMILES |
CC(COC)C(=O)C |
SMILES isomérico |
C[C@H](COC)C(=O)C |
SMILES canónico |
CC(COC)C(=O)C |
Sinónimos |
2-Butanone, 4-methoxy-3-methyl-, (R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


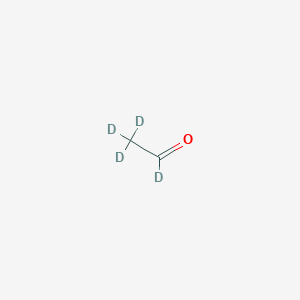
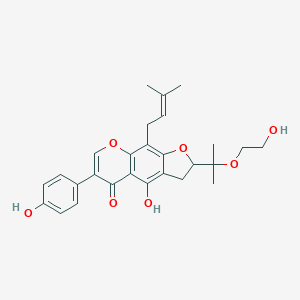
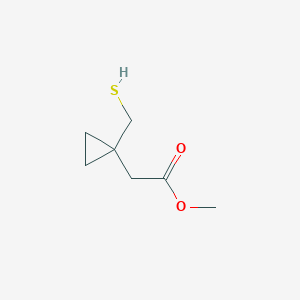
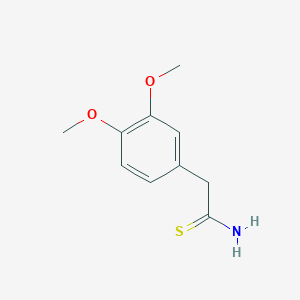
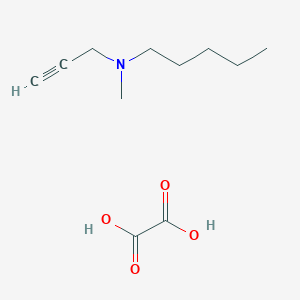
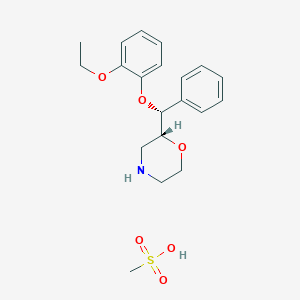
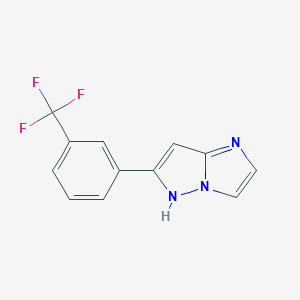
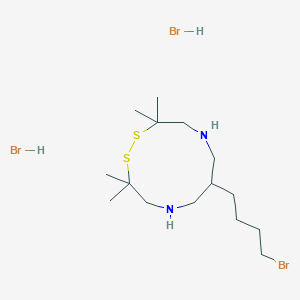
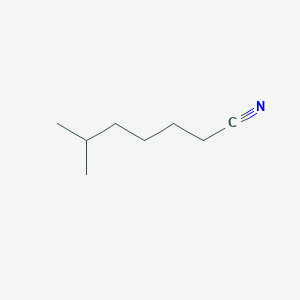
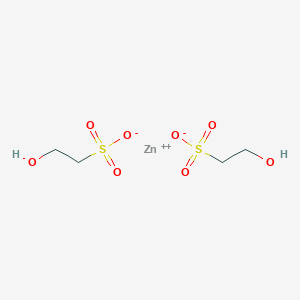
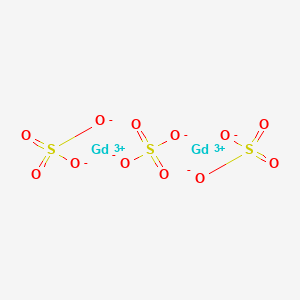
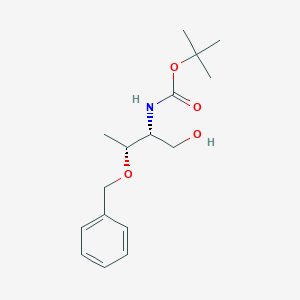
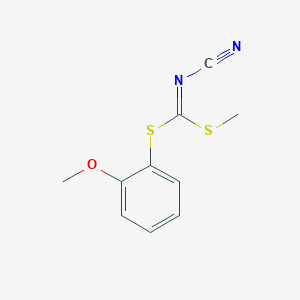
![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)
